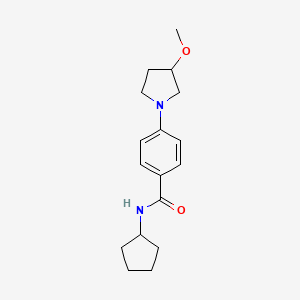

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CPP-ACP, is a compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a number of beneficial effects on dental health. In

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has focused on synthesizing various benzamides, including compounds related to "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide", to explore their potential neuroleptic activities. These studies aim to understand the structure-activity relationships and identify compounds with enhanced activity and fewer side effects for the treatment of psychosis. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines has been explored, with some compounds showing significant neuroleptic potential, indicating a good correlation between structure and activity (Iwanami et al., 1981).

Selective Antidopaminergic Activity

Further research into the specific activities of these compounds reveals their selective antidopaminergic activity, highlighting their potential as neuroleptic agents. Studies on "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" and similar compounds have shown potent and longer-lasting inhibitory effects on apomorphine-induced behaviors compared to classical neuroleptics, with a notable selectivity for dopamine D1 receptors over D2 receptors. This selectivity suggests these compounds as promising candidates for more targeted neuroleptic treatments with potentially reduced side effects (Usuda et al., 2004).

Antagonistic Effects on Dopamine Receptors

The antagonistic effects of these benzamide compounds on dopamine receptors have been extensively studied. For instance, "N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide" has been reported to be a potent antagonist of dopamine at D1-type dopamine receptors, with significant implications for its use in treating conditions associated with dopamine dysregulation. The ability of these compounds to influence serum prolactin levels and interact with dopamine receptors underscores their potential in medical applications beyond neuroleptic activity, including hormonal regulation and potentially the treatment of pituitary tumors (Meltzer et al., 1983).

properties

IUPAC Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-13(7-9-15)17(20)18-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFDXAWGAGFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)

![2-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-9-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2673977.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)